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4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone - 195442-55-8

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

Catalog Number: EVT-1482120
CAS Number: 195442-55-8
Molecular Formula: C₁₂H₁₅N₅O₄
Molecular Weight: 293.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Pteridine-Based Nucleoside Analogs

Structural Significance of 4-Amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone

The structural architecture of 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone features a pteridone core tethered to the 2-deoxyribofuranosyl moiety via an N-glycosidic bond at the N8 position. This configuration creates a spatial arrangement where the pteridine system closely mimics the dimensions and hydrogen-bonding patterns of natural adenosine, while introducing significant photophysical differences [5] [8]. The molecule's core consists of a pyrazino[2,3-d]pyrimidine system with critical substituents at the 4-amino and 6-methyl positions that profoundly influence its electronic properties. Unlike natural nucleosides, this analog maintains a planar, conjugated π-electron system that enables intense fluorescence with excitation maxima at approximately 320 nm and emission maxima at 430 nm in aqueous buffer systems [5].

Table 1: Structural Features of 4-Amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone Compared to Adenosine and DMAP

Structural FeatureAdenosine4-Amino-6-methyl AnalogueDMAP (2,6-dimethyl analogue)
Base SystemPurine (imidazo[4,5-d]pyrimidine)Pteridone (pyrazino[2,3-d]pyrimidine)Pteridone (pyrazino[2,3-d]pyrimidine)
Glycosidic LinkageN9-βN8-βN8-β
6-Position SubstituentHMethylMethyl
2-Position SubstituentHHMethyl
FluorescenceNegligibleStrong (Φ ≈ 0.39)Strong (Φ ≈ 0.48)
Molecular FormulaC₁₀H₁₃N₅O₄C₁₂H₁₅N₅O₄C₁₃H₁₇N₅O₄
CAS Registry58-61-7195442-55-8195442-56-9

The methyl group at the 6-position serves dual purposes: sterically, it creates minor perturbations in DNA helical structure, while electronically, it tunes the fluorescence quantum yield and Stokes shift of the molecule. The glycosidic bond adopts a β-configuration that maintains the natural conformation of B-form DNA when incorporated into oligonucleotides, causing only moderate destabilization of approximately 4-6°C in duplex melting temperature (Tₘ) compared to unmodified duplexes [5] [8]. This structural preservation is crucial for biological relevance, as excessive distortion would limit applications in studying native nucleic acid conformations. X-ray crystallographic analyses of related pteridine-containing oligonucleotides confirm that these analogs maintain standard Watson-Crick base pairing with thymine, with only minor perturbations in helical parameters [5].

Biological Relevance of Fluorescent Adenosine Analogs in Nucleic Acid Research

The incorporation of 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone into oligonucleotides provides researchers with a powerful tool for real-time monitoring of nucleic acid interactions and conformational changes. When chemically protected as a dimethoxytrityl-phosphoramidite derivative, this analog can be site-specifically inserted into oligonucleotides through standard 3',5' phosphodiester linkages using automated DNA synthesizers [1] [5]. This compatibility with solid-phase synthesis methodologies enables precise positioning of the fluorophore within DNA sequences, creating site-specific reporters of local environmental changes.

The fluorescence properties of this pteridine derivative are exceptionally well-suited for nucleic acid studies. With absorption maxima around 320 nm, it occupies a spectral window distinct from natural nucleobases (typically 240-280 nm), enabling selective excitation without background interference from unmodified nucleotides [5]. The emission maximum at 430 nm provides a large Stokes shift (>100 nm) that minimizes self-quenching and facilitates spectral separation from potential biological fluorophores. Studies comparing single-stranded versus double-stranded oligonucleotides containing this analog demonstrate significant fluorescence quenching upon duplex formation, with quantum yields decreasing from approximately 0.04 in single strands to less than 0.01 in fully complementary duplexes [5]. This sensitivity to base stacking makes it an excellent reporter of hybridization events.

Table 2: Photophysical Properties of Pteridine-Based Adenosine Analogs in Nucleic Acid Context

Photophysical ParameterMonomer in SolutionSingle-Stranded DNADouble-Stranded DNA
Absorption Maximum (nm)320320-325320-325
Emission Maximum (nm)430430-435430-435
Quantum Yield (Φ)0.390.01-0.04<0.01
Fluorescence Lifetime (ns)3.81.1-2.40.9-1.8
Primary Quenching MechanismN/AStatic (nucleobase proximity)Dynamic (collisional) & static
Mismatch DiscriminationN/ADetectable (ΔTₘ = 7-10°C)Detectable (ΔTₘ = 7-10°C)

The quenching mechanisms operating on this fluorophore when incorporated into DNA provide valuable insights into nucleic acid structure. Detailed time-resolved fluorescence studies reveal complex decay kinetics requiring multi-exponential fitting, indicating heterogeneous microenvironments around the probe [5]. The quenching follows both static mechanisms (through contact with neighboring nucleobases) and dynamic pathways (through collisional interactions), with purines acting as more efficient quenchers than pyrimidines. This sensitivity has been exploited in studies of DNA bending in "A-tract" sequences, where the fluorophore detects subtle conformational changes inaccessible through traditional biochemical methods [5]. Additionally, the analog maintains sufficient base pairing fidelity to discriminate matched thymine from mismatched nucleotides, with T₃ₘ reductions of 7-10°C observed for mismatched positions opposite the probe [5].

Historical Development of Pteridine Derivatives as Molecular Probes

The development of 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone represents a significant milestone in the evolution of fluorescent nucleoside analogs, emerging from decades of research into pteridine photochemistry and nucleic acid biochemistry. Early foundational work in the 1970s-1980s established the photophysical behavior of pteridine systems, revealing their exceptional fluorescence quantum yields and environmental sensitivity [2] [5]. However, initial attempts to incorporate these chromophores into nucleic acids faced synthetic challenges, particularly in achieving stereoselective glycosylation and developing suitable protection strategies for oligonucleotide synthesis.

The breakthrough came with the work of Hawkins and colleagues in the 1990s, who developed the practical synthetic route to protected pteridine deoxynucleosides compatible with automated DNA synthesis [1] [5]. Their approach involved:

  • Core Formation: Condensation of 4,5,6-triaminopyrimidine with ethyl pyruvate in glacial acetic acid to form the pteridone core (44% yield)
  • Glycosylation: Stereoselective coupling using 2-deoxy-3,5-di-O-p-chlorobenzoyl-α-D-ribofuranosyl chloride under DBU catalysis in anhydrous acetonitrile (34% yield of β-anomer)
  • Deprotection: Selective removal of chloroformate groups using sodium methoxide in methanol (62% yield)
  • Phosphoramidite Preparation: Sequential protection with dimethoxytrityl chloride (85% yield) followed by phosphitylation with 2-cyanoethyl-bis-diisopropylphosphoramidite (86% yield) [5]

This synthetic strategy overcame previous limitations by eliminating the need for protecting groups on the pteridone exocyclic amines, which remained stable throughout the glycosylation and phosphorylation steps. The resulting phosphoramidite building block enabled the routine incorporation of the fluorophore at specific positions within synthetic oligonucleotides using standard automated synthesizers [1] [5].

The subsequent decade witnessed refinement of these synthetic protocols and expansion of the pteridine toolbox through structural variations. The development of DMAP (4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone, CAS 195442-56-9) introduced an additional methyl group at the 2-position, slightly increasing lipophilicity (cLogP 2.06 vs 1.88) while improving quantum yield to 0.48 [5] [8]. Commercial availability of these compounds from suppliers like Glentham Life Sciences (GT6068) and Santa Cruz Biotechnology (sc-206820) beginning in the early 2000s significantly expanded their adoption in biochemical research [1] [4] [9].

Table 3: Historical Development of Key Fluorescent Pteridine Nucleosides

CompoundCAS RegistryDevelopment MilestoneMolecular FormulaSignificance
Unmodified Pteridine Nucleoside195442-55-8Mid-1990s: First practical synthesisC₁₂H₁₅N₅O₄Proof of concept for pteridine DNA labeling
DMAP (2,6-dimethyl derivative)195442-56-9Late 1990s: Enhanced photophysicsC₁₃H₁₇N₅O₄Higher quantum yield (Φ=0.48)
Protected PhosphoramiditeNot specified2000s: Commercial availabilityC₄₄H₄₈ClN₅O₇PEnabled automated DNA synthesis
6MAP DerivativesMultiple2010s: Structure-property studiesVariedOptimized base pairing stability

Properties

CAS Number

195442-55-8

Product Name

4-Amino-6-methyl-8-(2-deoxy-beta-D-ribofuranosyl)-7(8H)-pteridone

IUPAC Name

4-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpteridin-7-one

Molecular Formula

C₁₂H₁₅N₅O₄

Molecular Weight

293.28

InChI

InChI=1S/C12H15N5O4/c1-5-12(20)17(8-2-6(19)7(3-18)21-8)11-9(16-5)10(13)14-4-15-11/h4,6-8,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,7+,8+/m0/s1

SMILES

CC1=NC2=C(N=CN=C2N(C1=O)C3CC(C(O3)CO)O)N

Synonyms

4-Amino-8-(2-deoxy-β-D-erythro-pentofuranosyl)-6-methyl-7(8H)-pteridinone;_x000B_6MAP

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